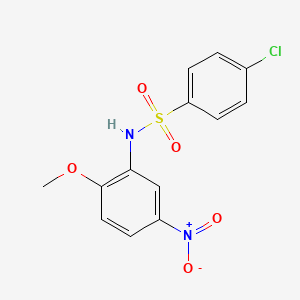
4-chloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide, such as tetrazole derivatives and benzenesulfonamide derivatives, involves complex chemical processes. For instance, the reaction of 4-chloroaniline with 1-(4-hydroxyphenyl)-ethanone in the presence of 1-napthonic acid and copper metal as a catalyst leads to the formation of specific benzenesulfonamide derivatives with antimicrobial activity (Patel, R. N., Nimavat, K., Vyas, K., & Patel, P., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives, including those related to this compound, has been extensively studied. X-ray crystallography reveals that these compounds can exhibit various crystal structures and supramolecular architectures, depending on the substituents and reaction conditions used during synthesis (Rodrigues, V. Z., Preema, C. P., Naveen, S., Lokanath, N., & Suchetan, P. A., 2015).
Chemical Reactions and Properties
The chemical reactions involving this compound and its derivatives often lead to the formation of compounds with significant biological activity. For example, benzenesulfonamide derivatives synthesized from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine exhibit antibacterial properties against Escherichia coli, showcasing the compound's reactivity and potential for therapeutic applications (Abbasi, M., Fatima, Z., Rehman, A., Siddiqui, S. Z., Ali Shah, S. A., Shahid, M., & Fatima, H., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, can be influenced by the specific substituents and the molecular configuration. These properties are crucial for determining the compound's suitability for various applications, including material science and drug design.
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including reactivity, stability, and functional group compatibility, are central to their utility in synthetic chemistry and pharmaceutical research. For instance, the chemoselective aromatic substitution and functional group transformations enable the synthesis of complex molecules with potential therapeutic benefits (Yu, X., Zhu, W., Liu, H., Liu, Y., Li, H., Han, J., Duan, G., Bai, Z., Zhang, P., & Xia, C., 2022).
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13-7-4-10(16(17)18)8-12(13)15-22(19,20)11-5-2-9(14)3-6-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSSWHVSEIPARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



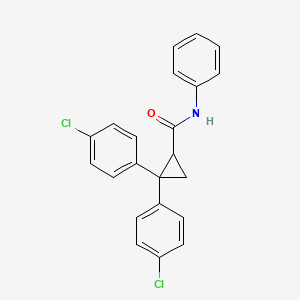
![4-{[3-(ethoxycarbonyl)-8-methoxy-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4021516.png)
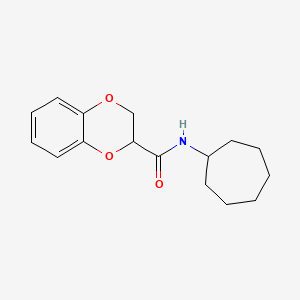

![2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4021539.png)
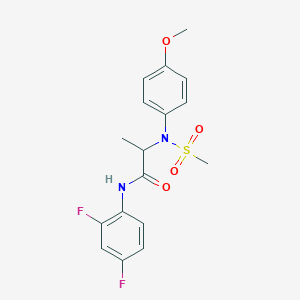
![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021557.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021562.png)
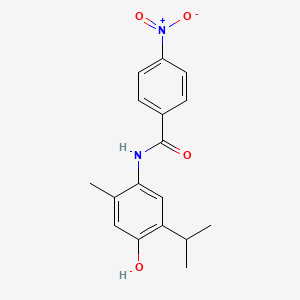
![4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4021582.png)
![1-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-2-propanol](/img/structure/B4021595.png)
![3-(2-cyclopentylethyl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4021599.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4021604.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021613.png)